molecular formula C9H5BrIN B13030760 6-Bromo-2-iodoquinoline

6-Bromo-2-iodoquinoline

Cat. No.: B13030760
M. Wt: 333.95 g/mol
InChI Key: NVCLORJSPFSWOO-UHFFFAOYSA-N
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Description

6-Bromo-2-iodoquinoline is a halogenated quinoline derivative with bromine and iodine substituents at positions 6 and 2, respectively. It serves as a critical intermediate in pharmaceutical synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its halogens. The iodine at position 2 and bromine at position 6 enable regioselective modifications, making it valuable for constructing complex bioactive molecules.

Properties

IUPAC Name

6-bromo-2-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCLORJSPFSWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)I)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromoaniline, followed by iodination . The reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-2-iodoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between 6-bromo-2-iodoquinoline and analogous halogenated quinolines or aromatic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features/Applications Source
This compound C₉H₅BrIN 336.96 (inferred) Br-6, I-2 Pharmaceutical intermediate Inferred
6-Bromo-4-iodoquinoline C₉H₅BrIN 336.96 Br-6, I-4 Synthesis of GSK2126458
8-Bromo-6-iodoquinoline C₉H₅BrIN 336.96 Br-8, I-6 Available from BOC Sciences
6-Bromo-5-chloro-8-iodoquinoline C₉H₄BrClIN 368.40 Br-6, Cl-5, I-8 Multi-halogenated; higher mass
2-Bromo-6-iodoaniline C₆H₅BrIN 296.92 Br-2, I-6 (aniline) Aromatic amine precursor
6-Bromo-2-methylquinoline C₁₀H₈BrN 222.08 Br-6, CH₃-2 Methyl substituent; reduced reactivity
6-Bromo-2-isopropoxy-4-methylquinoline C₁₃H₁₄BrNO 280.16 Br-6, O-iPr-2, CH₃-4 Oxygen-containing substituent

Key Comparative Insights

Positional Isomerism
  • This compound vs. 6-Bromo-4-iodoquinoline: Both share the same molecular formula but differ in iodine placement. The iodine at position 2 in the target compound may enhance steric accessibility for nucleophilic substitution compared to position 4, which is sterically hindered by the quinoline nitrogen . This positional difference directs reactivity in cross-coupling reactions.
Substituent Effects
  • Halogen vs. Alkyl/Oxygen Groups: The iodine in this compound acts as a superior leaving group compared to the methyl group in 6-bromo-2-methylquinoline, enabling efficient cross-coupling .
Multi-Halogenated Derivatives
  • 6-Bromo-5-chloro-8-iodoquinoline: The addition of chlorine at position 5 increases molecular weight (368.40 g/mol) and electrophilicity, which may enhance binding affinity in drug candidates but complicate synthesis due to competing reactivity of multiple halogens .
Non-Quinoline Analogs
  • 2-Bromo-6-iodoaniline: As an aniline derivative, it lacks the quinoline ring’s aromatic nitrogen, reducing π-π stacking interactions but serving as a precursor for simpler halogenated aromatics .

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